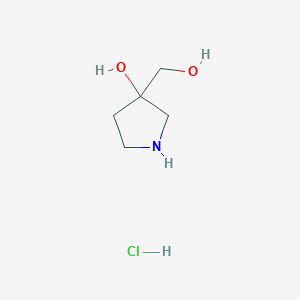

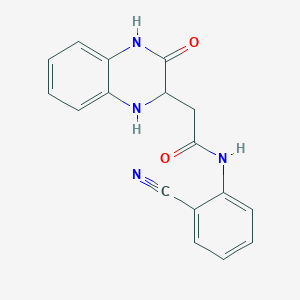

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves the creation of ligands and receptor antagonists that are structurally complex and pharmacologically active. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists has been reported, where the nature of the pyrazole substituents and the presence of a basic amine were crucial for activity. Compounds with an ethylenoxy spacer and small cyclic amines, such as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), showed high activity and selectivity, leading to its selection as a clinical candidate . Additionally, the discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamides as powerful ligands for Cu-catalyzed aryl amination demonstrates the potential for creating a wide range of (hetero)aryl amines under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the structure and geometry of 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol were investigated using density functional theory (DFT), revealing the presence of both trans- and cis- conformers. Time-dependent DFT studies, considering bulk solvent effects, provided insights into the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions, which were in agreement with experimental data . Similarly, the crystal structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was elucidated, showing the morpholine ring in a chair conformation and the bromophenyl ring approximately perpendicular to the naphthalene system, with weak C—H⋯O hydrogen bonds observed in the crystal .

Chemical Reactions Analysis

The chemical reactivity of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide and related compounds is highlighted by their involvement in various coupling reactions. The use of N-(naphthalen-1-yl)-N'-alkyl oxalamides as ligands in Cu-catalyzed aryl amination reactions allows for high turnovers and a broad range of coupling partners, facilitating the synthesis of (hetero)aryl amines at low catalyst and ligand loadings . This demonstrates the compounds' potential in synthetic organic chemistry and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide are characterized by their electrophoretic and pharmacological profiles. Nanosized particles of 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol, for instance, displayed excellent electrophoretic properties, with a narrow particle size distribution and significant electrical properties, as characterized by SEM and ζ-potential measurements . The pharmacological activity of 1-arylpyrazoles as σ1 receptor antagonists, such as S1RA (E-52862), is also noteworthy, with high activity in neurogenic and neuropathic pain models, good physicochemical properties, and a favorable safety and ADME profile, making it a promising clinical candidate .

科学的研究の応用

Neuropathic Pain Treatment :

- A study found that E-52862, a selective sigma 1 receptor antagonist structurally similar to the queried compound, showed efficacy in treating neuropathic pain in Zucker diabetic fatty rats, a type 2 diabetes model (Paniagua et al., 2016).

Antimicrobial Properties :

- Research on a related compound, 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, indicated potential antimicrobial properties, as well as the ability to inhibit heat shock protein 90 (Ranjith et al., 2014).

Synthesis of Oxalamides :

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds has been developed, highlighting the versatility in synthesizing various oxalamide derivatives (Mamedov et al., 2016).

σ1 Receptor Antagonist for Neuropathic Pain :

- Synthesis of a new series of 1-arylpyrazoles as potent σ1 receptor antagonists, including a compound structurally akin to the queried chemical, has demonstrated promising activity in neurogenic pain models (Díaz et al., 2012).

Cancer Research :

- Studies involving compounds structurally similar to the queried chemical have demonstrated significant potential in cancer research, including the exploration of their role as ERK2 inhibitors and their cytotoxicity against various tumor cell lines (Aly et al., 2018).

Chemical Synthesis and Structure Analysis :

- The synthesis and structure analysis of compounds with related chemical structures, such as 5-[2-(6-bromonaphthalenyloxymethyl)]-3-(4-morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione, contribute to the broader understanding of such chemical entities (Jasinski et al., 2009).

Fluorescent Brighteners :

- Certain derivatives of the queried compound class have been used as fluorescent brighteners on polyester fabrics, indicating their utility in material sciences (Raval & Desai, 2004).

Intermediates for Kinase Inhibitors :

- A study demonstrated a novel one-pot, three-component approach to synthesize compounds related to the queried chemical, used as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

Vascular Actions in Human Microcirculation :

- Research on compounds similar to the queried one explored their potential role in human microcirculation, particularly focusing on vasoprotective properties (Durand et al., 2016).

特性

IUPAC Name |

N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O5/c1-17-9-10-21(22(15-17)29(32)33)27-25(31)24(30)26-16-23(28-11-13-34-14-12-28)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15,23H,11-14,16H2,1H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKNIKUBHDTCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)

![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)

![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)